2-bromoethanethiol
Overview
Description
2-bromoethanethiol is an organic compound with the chemical formula C2H5BrS. It is a colorless liquid with a strong, unpleasant odor reminiscent of rotten eggs. This compound is a member of the thiol family, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromoethanethiol can be synthesized through the reaction of ethanethiol with bromine. The reaction typically occurs in an aqueous solution of sodium hydroxide, where bromine acts as an oxidizing agent. The reaction proceeds as follows:
C2H5SH+Br2→C2H5BrS+HBr
This method involves the deprotonation of ethanethiol by sodium hydroxide, forming a thiolate ion, which then reacts with bromine to produce ethanethiol, 2-bromo-.
Industrial Production Methods
In an industrial setting, ethanethiol, 2-bromo- can be produced by the reaction of ethylene with hydrogen sulfide in the presence of a catalyst, followed by bromination. This method allows for large-scale production and is more efficient for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromoethanethiol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. For example, oxidation with hydrogen peroxide can produce ethanesulfonic acid.
Reduction: The compound can be reduced back to ethanethiol using reducing agents such as zinc and hydrochloric acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydroxide, amines.
Major Products Formed
Oxidation: Ethanesulfonic acid, ethanesulfinic acid.
Reduction: Ethanethiol.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
2-bromoethanethiol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Employed in the study of enzyme mechanisms involving sulfur atoms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanethiol, 2-bromo- involves its ability to participate in nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, allowing for the formation of various substituted products. The sulfur atom in ethanethiol, 2-bromo- can also form strong bonds with other atoms, making it a versatile reagent in chemical reactions.
Comparison with Similar Compounds
2-bromoethanethiol can be compared with other similar compounds, such as:
Ethanethiol: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromoethanol: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
2-Bromoethane: Lacks the thiol group, making it less versatile in forming sulfur-containing compounds.
This compound is unique due to the presence of both a thiol group and a bromine atom, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-bromoethanethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrS/c3-1-2-4/h4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISIKGZIQILZRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220110 | |
Record name | Ethanethiol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.03 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6982-46-3 | |
Record name | Ethanethiol, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006982463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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